molecular formula C5H9NO5 B179801 2-Acrylamido-2-hydroxyacetic acid hydrate CAS No. 199926-33-5

2-Acrylamido-2-hydroxyacetic acid hydrate

Cat. No.: B179801
CAS No.: 199926-33-5
M. Wt: 163.13 g/mol
InChI Key: AVWMQWFKXNJQJQ-UHFFFAOYSA-N
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Description

2-Acrylamido-2-hydroxyacetic acid hydrate is a chemical compound known for its unique chemical structure and biological activity. It is often used in various fields of research due to its versatile properties. The compound has the molecular formula C5H9NO5 and a molecular weight of 163.13 g/mol .

Preparation Methods

The synthesis of 2-Acrylamido-2-hydroxyacetic acid hydrate involves several methods. One common approach is the radical copolymerization of acrylamide with other monomers. For instance, hydrogels derived from 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid are synthesized using different initiators and cross-linking reagents . Industrial production methods often involve the use of ammonium persulfate as an initiator and poly (ethylene glycol) diglycidyl ether as a cross-linking reagent .

Chemical Reactions Analysis

2-Acrylamido-2-hydroxyacetic acid hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used in the synthesis of hydrogels, where it reacts with different initiators and cross-linking reagents to form polymers . The major products formed from these reactions include hydrogels with carboxylic, amide, and sulfonic groups capable of removing metal ions .

Scientific Research Applications

2-Acrylamido-2-hydroxyacetic acid hydrate has numerous scientific research applications. It is used in the synthesis of hydrogels for removing metal cations from wastewater . Additionally, it is employed in the preparation of polyacrylamide-based hydrogels, which have applications in drug delivery, water purification, and the food industry . The compound is also used in the development of thermo-thickening polymers for drilling fluids .

Comparison with Similar Compounds

2-Acrylamido-2-hydroxyacetic acid hydrate can be compared with similar compounds such as 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid . These compounds share similar properties and are used in the synthesis of hydrogels. this compound is unique due to its specific chemical structure and the ability to form stable hydrates .

Properties

IUPAC Name

2-hydroxy-2-(prop-2-enoylamino)acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4.H2O/c1-2-3(7)6-4(8)5(9)10;/h2,4,8H,1H2,(H,6,7)(H,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWMQWFKXNJQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583474
Record name (Acryloylamino)(hydroxy)acetic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199926-33-5
Record name (Acryloylamino)(hydroxy)acetic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, monohydrate
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